(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule that features both an imidazole ring and a trimethoxyphenyl group. The presence of these functional groups suggests potential bioactivity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multiple steps:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylthio Group: This step involves the nucleophilic substitution of a benzylthiol onto the imidazole ring.
Attachment of the Trimethoxyphenyl Group: This is usually done through a Friedel-Crafts acylation reaction, where the trimethoxyphenyl group is introduced using an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The imidazole ring can participate in various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its bioactive functional groups make it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone likely involves interaction with specific molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus affecting cell division. The imidazole ring can also interact with various enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone: shares similarities with other compounds containing the trimethoxyphenyl group, such as colchicine and podophyllotoxin, which are known for their anti-cancer properties.
Thiazole derivatives: These compounds also exhibit significant bioactivity and are used in various therapeutic applications.
Uniqueness
The unique combination of the benzylthio group, imidazole ring, and trimethoxyphenyl group in this compound provides a distinct profile of bioactivity, making it a valuable candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-24-16-11-15(12-17(25-2)18(16)26-3)19(23)22-10-9-21-20(22)27-13-14-7-5-4-6-8-14/h4-8,11-12H,9-10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDCEVMLCVKHHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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